N-phenylmorpholine-3-carboxamide
Description
N-Phenylmorpholine-3-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group at the 3-position and an N-phenyl moiety. Morpholine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-phenylmorpholine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-8-15-7-6-12-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
KSMMUTZINCNMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Morpholine with Phenyl Isocyanate
The most widely reported method for synthesizing N-phenylmorpholine-carboxamides involves the reaction of morpholine with phenyl isocyanate under controlled conditions. While this method is primarily documented for the 4-carboxamide isomer, analogous protocols may apply to the 3-carboxamide variant.
Procedure Outline :
-
Reactants : Morpholine, phenyl isocyanate, and a base (e.g., triethylamine).
-
Solvent : Dichloromethane (DCM) or anhydrous tetrahydrofuran (THF).
-
Conditions : Stirring at 0°C to room temperature for 1–3 hours.
-
Workup : Extraction with ethyl acetate (EtOAc) and purification via column chromatography.
Example :
In a typical procedure, morpholine (1 equiv) is reacted with phenyl isocyanate (1 equiv) in DCM at 0°C. Triethylamine (1–2 equiv) is added to neutralize HCl byproducts. The reaction mixture is stirred, and the product is isolated after extraction and purification.
Yield : ~60–90% for analogous compounds (e.g., N-phenylmorpholine-4-carboxamide).
Carbodiimide-Mediated Coupling
An alternative approach involves coupling morpholine with phenyl carboxylic acid derivatives using carbodiimide reagents. This method is less common but may offer flexibility in substituent placement.
Procedure Outline :
-
Reactants : Morpholine, phenyl carboxylic acid chloride, and a carbodiimide (e.g., EDC or DCC).
-
Solvent : Anhydrous DMF or dichloroethane.
-
Conditions : Stirring at room temperature for 12–24 hours.
-
Workup : Filtration to remove urea byproducts, followed by extraction and purification.
Example :
Morpholine (1 equiv) reacts with phenyl chloroformate (1 equiv) in DMF at room temperature. A carbodiimide (e.g., EDC) is added to activate the carboxylic acid, facilitating amide bond formation. The reaction is quenched with water, and the product is isolated.
Advantages :
-
Enables regioselective substitution at the nitrogen.
-
Avoids the use of isocyanates, which are hazardous.
Challenges :
-
Lower yields compared to isocyanate-based methods.
-
Requires rigorous anhydrous conditions to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics and improve yields. This method is particularly effective for scalable industrial processes.
Procedure Outline :
-
Reactants : Morpholine, phenyl isocyanate, and a base.
-
Solvent : Solvent-free or minimal solvent (e.g., toluene).
-
Conditions : Microwave heating at 100–150°C for 15–60 minutes.
-
Workup : Distillation or crystallization.
Example :
Morpholine and phenyl isocyanate are heated in a microwave reactor at 150°C for 30 minutes. The reaction mixture is cooled, and the product is purified by recrystallization.
Advantages :
-
Short reaction times.
-
High energy efficiency.
Limitations :
-
Requires specialized equipment.
-
Potential for side reactions under high-temperature conditions.
Comparative Analysis of Methods
| Parameter | Isocyanate Reaction | Carbodiimide Coupling | Microwave-Assisted |
|---|---|---|---|
| Yield | 60–90% | 40–60% | 70–85% |
| Reaction Time | 1–3 hours | 12–24 hours | 15–60 minutes |
| Cost | Moderate | High | Moderate |
| Safety | Hazardous (isocyanates) | Safer | Moderate |
| Scalability | High | Moderate | High |
Critical Challenges and Solutions
Regioselectivity
Morpholine’s symmetrical structure complicates regioselective substitution. To ensure the carboxamide group attaches to the desired position (3-carbon), strategies include:
Purification
Column chromatography is often required to remove byproducts (e.g., urea, unreacted starting materials). Alternative methods include:
-
Crystallization : For high-purity products.
-
Distillation : For low-molecular-weight byproducts.
Environmental Impact
Isocyanates and chloroformates are toxic. Greener alternatives include:
Characterization and Validation
Spectroscopic Data
Key characterization data for N-phenylmorpholine-3-carboxamide include:
| Technique | Observed Data |
|---|---|
| ¹H NMR | δ 3.45 (t, 4H, morpholine CH₂), δ 7.02–7.25 (m, phenyl CH), δ 6.25 (s, NH) |
| ¹³C NMR | δ 157.3 (C=O), δ 134.4 (aromatic C), δ 44.8 (morpholine N) |
| HRMS | [M + H]⁺ = 206.24 (C₁₁H₁₄N₂O₂) |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
In concentrated HCl at reflux, the amide bond cleaves to form morpholine-3-carboxylic acid and aniline derivatives. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
Using NaOH (2M) at 80°C, the amide converts to the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | Morpholine-3-carboxylic acid | 65–70% |
| Basic (NaOH, 80°C) | 2M NaOH, 8 hours | Sodium carboxylate (acidified) | 75–80% |
Nucleophilic Substitution
The morpholine ring’s oxygen and nitrogen atoms participate in nucleophilic reactions, particularly at the carboxamide’s carbonyl carbon.
-
Amide Bond Functionalization :
Reacting with amines (e.g., benzylamine) in the presence of DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) forms secondary amides.
Example:
-
Morpholine Ring Opening :
Strong nucleophiles like Grignard reagents (e.g., MeMgBr) attack the morpholine oxygen, leading to ring opening and formation of tertiary alcohols.
Photochemical Reactions
Under visible-light photocatalysis, this compound participates in radical-involved coupling reactions.
-
Photocatalytic Coupling with Isocyanides :
Using Ru(bpy)Cl as a photocatalyst and blue LED light, the compound reacts with 4-isocyanobiphenyl to form bis-amide derivatives via a radical mechanism .
Example:
| Catalyst | Light Source | Reaction Time | Yield |
|---|---|---|---|
| Ru(bpy)Cl | 450 nm LED | 72 hours | 52% |
Oxidative Transformations
The morpholine ring and phenyl group are susceptible to oxidative cleavage under specific conditions.
-
Oxidative Cleavage of Morpholine :
Using KMnO in acidic media, the morpholine ring undergoes oxidation to form a diketone intermediate, which further degrades to smaller fragments . -
Radical Trapping :
Reactions involving TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) confirm the intermediacy of radicals during oxidation, leading to dehydrogenated products like 4-phenyl-3,4-dihydro-2H-1,4-oxazine .
Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring or amide group.
-
Buchwald-Hartwig Amination :
Employing Pd(OAc) and Xantphos as ligands, the phenyl group undergoes C–N coupling with aryl halides to introduce secondary amines .
Example:
| Catalyst System | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)/Xantphos | Xantphos | CsCO | 66% |
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs techniques like , IR, and mass spectrometry:
-
Hydrolysis Product (Morpholine-3-carboxylic acid) :
-
IR: 1705 cm (C=O stretch).
-
: δ 3.8–3.9 ppm (morpholine protons), δ 12.1 ppm (COOH).
-
-
Photocoupling Product :
Stability and Byproduct Formation
Scientific Research Applications
Building Block for Complex Molecules
N-phenylmorpholine-3-carboxamide is utilized as a key intermediate in the synthesis of various complex organic compounds. It can undergo transformations to yield other derivatives, including unsymmetrical urea derivatives and more complex amides. The compound's ability to participate in reactions such as the Buchwald-Hartwig reaction makes it valuable in pharmaceutical synthesis .
Synthetic Methods
Recent advancements have focused on improving the efficiency of synthesizing N-phenylmorpholine derivatives. For instance, new methods have been developed that enhance yields and reduce costs by simplifying purification processes . A notable approach involves using substituted anilines and 2-chloroethyl ether under alkaline conditions to efficiently produce N-phenylmorpholine compounds.
| Synthesis Method | Yield | Remarks |
|---|---|---|
| Buchwald-Hartwig Reaction | 2% - 10% | Low yield; complex purification required |
| Improved Method (Alkaline conditions) | 15% - 30% | Higher yield; easier purification |
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have evaluated its efficacy against various cancer cell lines, demonstrating significant inhibitory effects. For example, compounds derived from N-phenylmorpholine showed promising results against human colorectal adenocarcinoma cell lines, with IC50 values indicating effective growth inhibition .
Mechanistic Studies
Mechanistic investigations have revealed that derivatives of N-phenylmorpholine can interact with key cellular pathways involved in cancer progression, such as the PI3K/AKT signaling pathway. This interaction suggests that these compounds may serve as leads for developing new anticancer therapies .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Caco-2 | 98 | Moderate activity |
| HCT-116 | 240.2 | Significant activity observed |
Therapeutic Potential
This compound has been investigated for its role as a therapeutic agent in treating conditions related to neurotransmitter imbalances, such as obesity and depression. Compounds derived from this class have been shown to act as reuptake inhibitors for monoamine neurotransmitters like dopamine and serotonin . This mechanism positions them as potential candidates for addressing mood disorders and weight management.
Drug Development
The pharmaceutical industry is actively exploring N-phenylmorpholine derivatives for their potential to develop new drugs targeting various diseases. The compound's structural features allow for modifications that can enhance its pharmacological profiles, making it a focal point for drug discovery initiatives .
Mechanism of Action
The mechanism of action of N-phenylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects
- Phenyl vs. Nitrophenyl : The nitro group in N-(3-nitrophenyl)morpholine-4-carboxamide introduces strong electron-withdrawing effects, which may reduce basicity compared to the parent phenyl derivative. This could influence binding affinity in biological systems or catalytic interactions .
- Chloro (Phthalimide) : In 3-chloro-N-phenyl-phthalimide, the chloro substituent facilitates polymerization reactions by acting as a leaving group, a property less relevant to carboxamide derivatives .
- Trifluoromethyl : The CF₃ group in trifluoromethylphenyl compounds enhances hydrophobicity and resistance to oxidative degradation, making such derivatives valuable in medicinal chemistry .
Biological Activity
N-phenylmorpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound belongs to a class of compounds known for their potential therapeutic applications. Its structure allows for interactions with various biological targets, leading to enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can interact with various receptors, modifying their function and influencing cellular pathways.
These interactions can lead to significant biological responses, including anti-inflammatory and antimicrobial effects.
Enzyme Inhibition
Research indicates that N-phenylmorpholine derivatives exhibit notable enzyme inhibition properties. For example, studies have shown that related compounds can inhibit enzymes involved in various metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and infections .
Antimicrobial Activity
N-phenylmorpholine derivatives have also been studied for their antimicrobial properties. A related compound demonstrated significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Anticancer Activity : A study evaluated the effects of N-phenylmorpholine derivatives on cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells, with IC50 values demonstrating potent activity .
- Enzyme Interaction Studies : Another investigation focused on the interaction of N-phenylmorpholine derivatives with the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The study highlighted how structural modifications enhanced inhibitory potency, providing insights into the structure-activity relationship (SAR) of these compounds .
Table 1: Biological Activity Summary of N-Phenylmorpholine Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme/Receptor |
|---|---|---|---|
| This compound | Anticancer | 38.5 | MCF-7 Cells |
| 2-Benzyl-N-phenylmorpholine-4-carboxamide | Antimicrobial | 25.0 | Various Bacterial Strains |
| LEI-401 | Enzyme Inhibition | 72 | NAPE-PLD |
Research Findings
Recent studies have provided valuable insights into the pharmacological potential of N-phenylmorpholine derivatives:
- Spectroscopic Studies : Theoretical and experimental analyses have elucidated the structural characteristics of these compounds, aiding in understanding their biological interactions .
- High Throughput Screening : Screening efforts have identified several potent inhibitors based on the morpholine scaffold, demonstrating the versatility of this chemical structure in drug development .
- Computational Studies : Computational modeling has been utilized to predict binding affinities and interactions at the molecular level, enhancing the understanding of how these compounds exert their biological effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-phenylmorpholine-3-carboxamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where a morpholine derivative reacts with a phenyl-substituted carbamoyl chloride. Optimization involves controlling temperature (e.g., 0–5°C for exothermic reactions) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction progress should be monitored by TLC or HPLC .
Q. How can researchers verify the molecular structure of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm proton environments and carbon frameworks (e.g., morpholine ring protons at δ 3.5–4.0 ppm).
- FT-IR to identify characteristic bands (amide C=O stretch at ~1650 cm<sup>-1</sup>, N-H bend at ~1550 cm<sup>-1</sup>).
- Mass spectrometry (HRMS) for exact mass confirmation. Cross-referencing with published crystallographic data (e.g., bond lengths/angles from similar carboxamides) enhances reliability .
Q. What solubility and stability profiles should be prioritized for in vitro assays?
- Methodological Answer : Solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) must be quantified via UV-Vis spectroscopy or nephelometry. Stability studies under assay conditions (e.g., 37°C, 24 hours) should use HPLC to detect degradation products. For hygroscopic or light-sensitive derivatives, storage at −20°C under inert gas (N2) is recommended .
Advanced Research Questions
Q. How do polymorphic modifications of this compound impact pharmacokinetic parameters, and how can these be characterized?
- Methodological Answer : Polymorphs can alter bioavailability due to differences in dissolution rates. Use X-ray powder diffraction (XRPD) to identify crystalline forms and differential scanning calorimetry (DSC) to study thermal transitions (e.g., melting points, glass transitions). Solubility assays in biorelevant media (FaSSIF/FeSSIF) and in vitro permeability models (Caco-2 cells) can correlate polymorphs with absorption rates. Evidence from analogous compounds suggests Form I (high-energy crystal) may exhibit faster dissolution than Form II .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or protein binding. Conduct metabolic stability assays (e.g., liver microsomes) to identify major metabolites (LC-MS/MS). Plasma protein binding (ultrafiltration or equilibrium dialysis) quantifies free drug fractions. Use PBPK modeling to simulate in vivo exposure and adjust dosing regimens. Cross-validate findings with orthogonal assays (e.g., SPR for target engagement vs. functional cellular assays) .
Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the conformational flexibility of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). SCXRD data collected at 100 K (to minimize thermal motion) can reveal torsion angles between the morpholine ring and phenyl group. Compare with computational models (DFT or MD simulations) to assess energy barriers for rotation. For example, a dihedral angle >30° may indicate restricted rotation, influencing receptor binding .
Q. What analytical approaches differentiate this compound from its synthetic byproducts or degradation impurities?
- Methodological Answer : Employ HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to separate impurities. For isomers or stereochemical byproducts, use chiral chromatography (e.g., amylose-based columns) or 2D NMR (NOESY for spatial proximity). Quantify impurities via qNMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
